Patent Footprint Analysis: Dominance of the 6-Bromo Isomer in Pharmaceutical Intellectual Property
A direct comparison of patent counts among C10H3BrCl2N2 isomers reveals a significantly higher intellectual property relevance for the 6-bromo isomer [1]. The 6-bromo-2,4-dichloroquinoline-3-carbonitrile is associated with 20 patents, whereas its 8-bromo isomer is linked to only 3 patents, suggesting a 6.7-fold difference [1]. This indicates that the 6-bromo substitution is synthetically more versatile or pharmacologically more relevant in the context of the patented inventions.
| Evidence Dimension | Patent Count (Indicator of Industrial and Research Relevance) |
|---|---|
| Target Compound Data | 20 patents |
| Comparator Or Baseline | 8-bromo-2,4-dichloroquinoline-3-carbonitrile: 3 patents |
| Quantified Difference | 6.7-fold higher patent count for the 6-bromo isomer |
| Conditions | PubChemLite patent database search for C10H3BrCl2N2 isomers |
Why This Matters
For procurement decisions in drug discovery, a higher patent count directly correlates with the compound's established utility as a key intermediate in protectable synthetic routes, offering a higher probability of generating novel, patentable matter.
- [1] PubChemLite. Search results for molecular formula C10H3BrCl2N2. University of Luxembourg. View Source
